tetrahydro-2H-pyran-3-ylacetic acid
Overview
Description
Tetrahydro-2H-pyran-3-ylacetic acid is an organic compound with the chemical formula C7H12O3. It is a colorless liquid with a distinctive smell and is often used as a reagent and intermediate in organic synthesis . This compound is notable for its role in the synthesis of more complex molecules and its utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydro-2H-pyran-3-ylacetic acid can be synthesized through the esterification of an alcohol and an acid . One common method involves the reaction of tetrahydropyran with acetic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to drive the esterification process to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-2H-pyran-3-ylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tetrahydro-2H-pyran-3-ylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tetrahydro-2H-pyran-3-ylacetic acid exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of carboxylic acids.
Comparison with Similar Compounds
Tetrahydro-2H-pyran-3-ylacetic acid can be compared with other similar compounds, such as:
Tetrahydropyran: A related compound with a similar structure but lacking the acetic acid moiety.
2H-Pyran: Another related compound that serves as a precursor to various pyran derivatives.
The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis.
Biological Activity
Tetrahydro-2H-pyran-3-ylacetic acid, also known by its CAS number 102539-71-9, is an organic compound with a molecular formula of CHO. This compound has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.
This compound is characterized by its colorless liquid form and distinctive smell. Its boiling point is approximately 316.7 °C, and it has a density of about 1.2 g/cm³ . The compound serves as a versatile building block in organic synthesis, enabling the development of more complex molecules.
The biological activity of this compound is largely attributed to its ability to participate in various biochemical reactions. It can act as a substrate in enzyme-catalyzed reactions, influencing metabolic pathways. The specific molecular targets and mechanisms depend on the context of its application, but its role as an intermediate in pharmaceutical synthesis is particularly notable .
Biological Applications
- Medicinal Chemistry : this compound is being explored as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promise as potential inhibitors in various biological assays, including those targeting infectious diseases .
- Biochemical Research : The compound has been utilized in studies examining enzyme kinetics and metabolic pathways. Its structural properties allow it to interact with various biological molecules, making it a useful tool for investigating biochemical processes.
- Ergogenic Effects : Amino acid derivatives related to this compound have been noted for their ergogenic properties, influencing physical performance and recovery during exercise. These compounds can enhance hormone secretion and reduce exercise-induced muscle damage .
Case Studies
Several studies have highlighted the biological effects of this compound and its derivatives:
Comparative Analysis
This compound can be compared with other similar compounds based on their structural features and biological activities:
Compound | Structure | Biological Activity |
---|---|---|
Tetrahydropyran | Lacks acetic acid moiety | Primarily used as a solvent or reagent in organic synthesis |
2H-Pyran | Precursor for various derivatives | Limited direct biological activity but important in synthetic pathways |
The unique functional groups present in this compound facilitate its participation in a wide range of chemical reactions, distinguishing it from related compounds.
Properties
IUPAC Name |
2-(oxan-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)4-6-2-1-3-10-5-6/h6H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLVHFGMKHRPIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629239 | |
Record name | (Oxan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102539-71-9 | |
Record name | (Oxan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxan-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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